molecular formula C19H20BrNO4 B3752782 Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate

Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate

Cat. No.: B3752782
M. Wt: 406.3 g/mol
InChI Key: JPEKHOGAZFRRBE-UHFFFAOYSA-N
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Description

Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate typically involves multiple steps. One common method includes the following steps:

    Etherification: The brominated phenol is then reacted with 2-chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride.

    Amidation: The acetyl chloride derivative is reacted with 3-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the amide is esterified with propanol to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form a bromo derivative.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bromoquinone derivative, while reduction could produce a diol.

Scientific Research Applications

Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The bromine atom and amide linkage play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 3-[2-(2-chloro-4-methylphenoxy)acetamido]benzoate
  • Propyl 3-[2-(2-fluoro-4-methylphenoxy)acetamido]benzoate
  • Propyl 3-[2-(2-iodo-4-methylphenoxy)acetamido]benzoate

Uniqueness

Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various reactions, such as nucleophilic substitution, making this compound versatile for different applications.

Properties

IUPAC Name

propyl 3-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-3-9-24-19(23)14-5-4-6-15(11-14)21-18(22)12-25-17-8-7-13(2)10-16(17)20/h4-8,10-11H,3,9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEKHOGAZFRRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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